molecular formula C13H12N4O2 B4416034 5-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B4416034
M. Wt: 256.26 g/mol
InChI Key: HECRMPAEMVMUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, also known as MPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTP is a derivative of triazolopyrimidine, which is a class of compounds that has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood, but it has been reported to act on several molecular targets such as DNA, protein kinases, and enzymes. It has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. This compound also inhibits the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation. Additionally, this compound has been reported to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest by activating the p53 pathway. It also inhibits the activity of NF-κB, which is involved in inflammation and cancer progression. In animal models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and apoptosis. It also increases the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease.

Advantages and Limitations for Lab Experiments

5-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of 5-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One area of research is the development of this compound derivatives that have improved solubility and bioavailability. Another area of research is the study of this compound in combination with other drugs for the treatment of cancer and inflammation. Additionally, the neuroprotective effects of this compound in Parkinson's disease need to be further investigated in human clinical trials.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action is well understood, and it has several biochemical and physiological effects. While it has some limitations, this compound has several advantages for lab experiments, and there are several future directions for its study.

Scientific Research Applications

5-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. In neurological disorders, this compound has been studied for its neuroprotective effects and its potential in the treatment of Parkinson's disease.

properties

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-8-14-13-15-11(7-12(18)17(13)16-8)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECRMPAEMVMUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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